Home > Products > Screening Compounds P109160 > Gemifloxacin, (S)-
Gemifloxacin, (S)- - 765900-93-4

Gemifloxacin, (S)-

Catalog Number: EVT-10893769
CAS Number: 765900-93-4
Molecular Formula: C18H20FN5O4
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gemifloxacin is a quinolone antibacterial agent with a broad-spectrum activity that is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It is available in oral formulations. Gemifloxacin acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth.
Gemifloxacin is a fourth generation, oral fluoroquinolone antibiotic used in the therapy of mild-to-moderate respiratory tract infections caused by susceptible organisms. Gemifloxacin has been linked to rare instances of acute liver injury.
Gemifloxacin is a fluoroquinolone antibiotic with antimicrobial property. Gemifloxacin enters bacterial cells by diffusion through integral membrane porin pathway before targeting both DNA gyrase and topoisomerase IV, two enzymes critical for DNA replication and repair. This agent binds to the DNA/DNA-gyrase complex and inhibits the A subunits of the enzyme thereby preventing the bacterial chromosome from rejoining. This interferes with DNA replication and repair processes as well as transcription, and ultimately leads to bacterial cell death. Gemifloxacin targets at both Gram-positive, -negative and atypical human pathogens.
A naphthyridine and fluoroquinolone derivative antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used for the treatment of community-acquired pneumonia and acute bacterial infections associated with chronic bronchitis.
Source

Gemifloxacin was developed by Vansen Pharma Inc. in collaboration with LG Life Sciences of Korea. It is administered orally and has been shown to have a high affinity for its bacterial targets, making it a potent option in antibiotic therapy .

Classification
  • Type: Quinolone/Fluoroquinolone
  • Mechanism: Bactericidal
  • Target Enzymes: DNA gyrase and topoisomerase IV
Synthesis Analysis

Gemifloxacin can be synthesized through several methods, typically involving the modification of earlier quinolone structures. A common synthetic route includes:

  1. Starting Materials: The synthesis often begins with 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
  2. Reactions: This compound undergoes a series of reactions including:
    • Alkylation to introduce side chains.
    • Formation of the pyrrolidinyl moiety via cyclization.
    • Introduction of the methoxyimino group through nucleophilic substitution.
Molecular Structure Analysis

Structure

The molecular structure of gemifloxacin consists of a bicyclic core typical of fluoroquinolones, with additional functional groups that enhance its antibacterial activity. The compound features three main rings identified as R1, R2, and R3 in structural diagrams .

Data

  • Molecular Weight: 389.387 g/mol
  • Chemical Formula: C18H20FN5O4C_{18}H_{20}FN_{5}O_{4}
  • Structural Features:
    • Fluorine atom contributes to its potency.
    • A methoxyimino group enhances its spectrum of activity.
Chemical Reactions Analysis

Gemifloxacin participates in various chemical reactions relevant to its pharmacological activity:

  1. Inhibition Mechanism: It inhibits DNA synthesis by targeting DNA gyrase and topoisomerase IV. This inhibition prevents the supercoiling necessary for DNA replication.
  2. Metabolism: Gemifloxacin undergoes limited hepatic metabolism, primarily forming minor metabolites such as N-acetyl gemifloxacin .
  3. Degradation: Under acidic or basic conditions, gemifloxacin can degrade to less active forms, which is crucial for understanding its stability in pharmaceutical formulations.
Mechanism of Action

Gemifloxacin exerts its bactericidal effects primarily through the inhibition of two essential enzymes involved in bacterial DNA replication:

  • DNA Gyrase: This enzyme introduces negative supercoils into DNA, facilitating strand separation during replication.
  • Topoisomerase IV: This enzyme separates interlinked DNA strands after replication.

By binding to these enzymes with high affinity—approximately 100 times greater for bacterial enzymes than for mammalian ones—gemifloxacin effectively disrupts bacterial cell division and growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.
  • Bioavailability: Approximately 71% when taken orally .
  • Protein Binding: About 60–70%, influencing its distribution and efficacy.

Relevant Data

The pharmacokinetic profile indicates that gemifloxacin is rapidly absorbed from the gastrointestinal tract, with significant excretion occurring via feces (61%) and urine (36%) after administration .

Applications

Gemifloxacin is primarily used in clinical settings for treating respiratory tract infections caused by susceptible bacteria. Its broad-spectrum activity makes it particularly useful against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae. Additionally, emerging research suggests potential applications in oncology, where gemifloxacin has demonstrated anti-metastatic properties against breast cancer cells in vitro and in vivo models .

Introduction to Fluoroquinolone Antibacterials

Historical Development of Quinolone-Based Therapeutics

The quinolone class of antibacterials originated with the serendipitous discovery of nalidixic acid in 1962 during chloroquine synthesis. This first-generation agent exhibited narrow-spectrum activity against Gram-negative bacteria, primarily for urinary tract infections, but was limited by poor pharmacokinetics and rapid resistance development [1] [2]. The breakthrough came in the 1980s with fluorination at the C-6 position, creating fluoroquinolones that exhibited enhanced Gram-negative coverage, systemic bioavailability, and tissue penetration. Norfloxacin (1980) and ciprofloxacin (1987) exemplified second-generation agents, with ciprofloxacin becoming the dominant worldwide antibiotic due to its potent activity against Pseudomonas aeruginosa and Enterobacteriaceae [1] [4].

Third-generation fluoroquinolones (e.g., levofloxacin, sparfloxacin) emerged in the mid-1990s through strategic C-7 and C-8 substituent modifications. These agents improved activity against Gram-positive pathogens—notably Streptococcus pneumoniae—and atypical respiratory pathogens (Mycoplasma, Chlamydia) while retaining Gram-negative coverage. The early 2000s saw fourth-generation development focusing on anaerobic activity via C-8 methoxy groups and bulky C-7 moieties, exemplified by moxifloxacin and gemifloxacin. These structural innovations expanded clinical utility to complex abdominal and respiratory infections [1] [4] [6].

Table 1: Generational Evolution of Quinolone Antibacterials

GenerationRepresentative AgentsKey Structural ModificationsSpectrum Expansion
FirstNalidixic acidNaphthyridone coreGram-negative uropathogens
SecondCiprofloxacin, NorfloxacinC-6 fluorine, C-7 piperazineSystemic Gram-negative (including Pseudomonas)
ThirdLevofloxacin, SparfloxacinC-8 heterocycles, C-7 methylpiperazineGram-positive streptococci, atypicals
FourthGemifloxacin, MoxifloxacinC-8 methoxy, C-7 pyrrolidinyl imineAnaerobes, drug-resistant S. pneumoniae

Structural Evolution Leading to Fourth-Generation Agents

The antibacterial spectrum and potency of fluoroquinolones correlate directly with strategic modifications to their core bicyclic scaffold. The 3-carboxyl and 4-keto groups remain essential for binding to topoisomerase-DNA complexes [2] [6]. Key innovations include:

  • C-6 Fluorine: Enhanced DNA gyrase affinity and cellular penetration, broadening Gram-negative activity [1] [4].
  • N-1 Cyclopropyl: Improved activity against Gram-negative bacilli while reducing central nervous system toxicity [2] [6].
  • C-7 Substituents: Bulky heterocycles (e.g., pyrrolidine in gemifloxacin) increased topoisomerase IV inhibition, critical for anti-Gram-positive activity [5] [6].
  • C-8 Methoxy/Oxygen: Reduced phototoxicity risk while enhancing anaerobic coverage and restricting resistance emergence [1] [4].

Gemifloxacin exemplifies optimized fourth-generation design through its naphthyridone core (nitrogen at position 8) and C-7 (3-(aminomethyl)-4-(methoxyimino)pyrrolidinyl group. This configuration enables dual targeting of DNA gyrase and topoisomerase IV with balanced affinity, a feature absent in earlier quinolones like ciprofloxacin (gyrase-preferential) or levofloxacin (topoisomerase IV-preferential) [5] [6] [8]. The methoxyimino moiety further enhances Gram-positive penetration and delays resistance by requiring multiple mutations for clinical resistance [5] [8].

Role of Gemifloxacin in Antimicrobial Chemotherapy

Gemifloxacin mesylate (marketed as Factive®) was approved by the U.S. Food and Drug Administration in 2003 for community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB). Its clinical niche derives from exceptional potency against respiratory pathogens, particularly multidrug-resistant Streptococcus pneumoniae (MDRSP). Gemifloxacin exhibits a minimal inhibitory concentration (MIC₉₀) of 0.03 μg/mL against S. pneumoniae—4- to 16-fold lower than moxifloxacin, levofloxacin, and ciprofloxacin—making it the most potent respiratory fluoroquinolone in vitro [1] [5].

This potency translates to clinical efficacy in respiratory infections where S. pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypicals (Chlamydophila pneumoniae, Mycoplasma pneumoniae) predominate. Crucially, gemifloxacin retains activity against ciprofloxacin-resistant pneumococci with single parC mutations due to its balanced inhibition of both DNA gyrase (gyrA) and topoisomerase IV (parC). This dual targeting necessitates multiple chromosomal mutations for high-level resistance, reducing spontaneous resistance frequency in vitro [5] [8].

Table 2: In Vitro Activity of Gemifloxacin vs. Key Respiratory Pathogens

PathogenMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Comparison to Levofloxacin (MIC₉₀)
Streptococcus pneumoniae (penicillin-susceptible)0.0080.034-fold lower
Streptococcus pneumoniae (penicillin-resistant)0.0150.038-fold lower
Haemophilus influenzae≤0.0010.008Similar
Moraxella catarrhalis0.030.062-fold lower
Mycoplasma pneumoniae0.060.06Similar
Chlamydophila pneumoniae0.060.06Similar

Properties

CAS Number

765900-93-4

Product Name

Gemifloxacin, (S)-

IUPAC Name

7-[(3S,4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C18H20FN5O4

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+/t9-/m0/s1

InChI Key

ZRCVYEYHRGVLOC-NOTZLVJDSA-N

Solubility

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0).

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Isomeric SMILES

CO/N=C/1\CN(C[C@@H]1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.